molecular formula C21H25N3O5 B2853217 Ethyl 4-(4-(methoxycarbonyl)piperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 921989-58-4

Ethyl 4-(4-(methoxycarbonyl)piperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2853217
CAS No.: 921989-58-4
M. Wt: 399.447
InChI Key: COSXGZXCXOZYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(methoxycarbonyl)piperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a p-tolyl group at position 1, a piperidinyl moiety at position 4 (bearing a methoxycarbonyl group), and an ethyl carboxylate at position 2.

Properties

IUPAC Name

ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-4-29-21(27)19-17(23-11-9-15(10-12-23)20(26)28-3)13-18(25)24(22-19)16-7-5-14(2)6-8-16/h5-8,13,15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSXGZXCXOZYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C(=O)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Compound Name Key Structural Features Substituent Variations Physicochemical Data Potential Applications Reference
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine core; 4-methoxyphenyl at position 1; pyridinylsulfanyl at position 4 Methoxy group (vs. p-tolyl); pyridinylsulfanyl (vs. piperidinyl) CAS: 338396-07-9; Identified for lab research (not drug use) Research applications (structural studies, reactivity)
Ethyl 4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate Shared dihydropyridazine core and p-tolyl group; naphthalenylamino-oxoethoxy at position 4 Bulky naphthalene-derived substituent (vs. methoxycarbonylpiperidinyl) CAS: 899943-47-6 Potential pharmacological activity (structural diversity exploration)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2) Bicyclic naphthyridine core; ethyl carboxylate; ketone moiety Bicyclic system (vs. dihydropyridazine); ketone (vs. oxo group at position 6) HRMS: [M + H]+ 227.1390 (calc.), 227.1265 (found); NMR data for stereoisomers provided Model for stereochemical studies; synthetic intermediate
9-Hydroxyrisperidone (Imp. C(EP)) Piperidinyl group linked to benzisoxazole; hydroxy and methyl substituents on pyrido ring Benzisoxazole-piperidine pharmacophore (vs. methoxycarbonylpiperidinyl) CAS: 144598-75-4; Regulatory standard for impurity analysis Pharmaceutical impurity profiling; analytical reference

Key Comparative Insights

Core Heterocycle Modifications: The dihydropyridazine core in the target compound is replaced with a bicyclic naphthyridine system in Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate . Substitution at position 4 with pyridinylsulfanyl () introduces a sulfur atom, which may enhance lipophilicity compared to the piperidinyl group in the target compound.

Substituent Effects: The p-tolyl group (target compound) vs. Piperidinyl substituents: The methoxycarbonylpiperidinyl group in the target compound contrasts with the benzisoxazole-piperidine motif in 9-Hydroxyrisperidone (), which is associated with dopamine and serotonin receptor modulation.

Stereochemical Considerations :

  • Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate exists as diastereomers (1-1 and 1-2) with distinct NMR profiles . This highlights the importance of stereochemistry in analogous compounds, though the target compound’s structure lacks explicit stereocenters.

Analytical and Synthetic Relevance :

  • Impurities like 9-Hydroxyrisperidone () emphasize the need for rigorous analytical methods to distinguish structurally similar compounds during pharmaceutical synthesis.

Table 1: Physicochemical and Spectroscopic Comparison

Parameter Target Compound Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2)
Core Structure 1,6-dihydropyridazine 1,6-dihydropyridazine Decahydro-1,6-naphthyridine
Key Substituents 4-(methoxycarbonylpiperidinyl), p-tolyl 4-(pyridinylsulfanyl), 4-methoxyphenyl Ethyl carboxylate, ketone
HRMS [M + H]+ Not reported Not reported 227.1390 (calc.), 227.1265 (found)
NMR Shifts (δ, ppm) Not reported Not reported 172.2 (13C, carbonyl), 155.4 (13C, ester)

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires a multi-step approach with precise control over reaction conditions. Critical steps include:

  • Reagent Selection : Use catalysts like triethylamine or palladium-based systems to enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) improve solubility of intermediates .
  • Temperature Control : Maintain temperatures between 0–80°C to prevent side reactions .
  • Yield Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and purity at each stage .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

Methodological Answer: A combination of techniques ensures robust characterization:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., methoxycarbonyl and p-tolyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₂₅N₃O₆) with ppm-level accuracy .

Q. How do substituents like the methoxycarbonyl group influence the compound’s reactivity and stability?

Methodological Answer:

  • Electron-Withdrawing Effects : The methoxycarbonyl group stabilizes the dihydropyridazine core via resonance, reducing susceptibility to nucleophilic attack .
  • Steric Hindrance : The piperidine-methoxycarbonyl moiety may restrict rotational freedom, affecting binding to biological targets .
  • Comparative Analysis : Replace methoxycarbonyl with tosyloxy or benzyl groups to study reactivity shifts in nucleophilic substitution reactions .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental stability data under varying pH conditions?

Methodological Answer:

  • Experimental Validation : Conduct accelerated stability studies (e.g., 1–14 days at pH 1–13) with HPLC monitoring to detect degradation products .
  • Complementary Techniques : Pair density functional theory (DFT) calculations with differential scanning calorimetry (DSC) to correlate predicted vs. observed thermal stability .
  • Orthogonal Analytics : Use LC-MS to identify hydrolysis byproducts (e.g., free carboxylic acid formation) under acidic/basic conditions .

Q. How can X-ray crystallography and dynamic NMR elucidate the 3D conformation of the piperidine-methoxycarbonyl moiety?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis at 100 K resolves bond angles and torsional strain in the piperidine ring, confirming chair or boat conformations .
  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) detects ring-flipping kinetics and activation energy barriers (ΔG‡) for conformational changes .

Q. What methodological approaches establish structure-activity relationships (SAR) between this compound and its analogs?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize derivatives with modified piperidine (e.g., hydroxy, ethyl) or p-tolyl (e.g., chloro, methoxy) groups .
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.